4-allyl-2-(2-amino-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain the 1,2,4-triazole group are common and well known .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds involves multistep synthetic routes . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .Molecular Structure Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole-containing scaffolds are diverse and depend on the specific compound and reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely depending on the specific compound and its structure .Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
- Facile Synthesis of Heterocyclic Compounds : Research on the reactions of anthranilamide with isocyanates showcases methods for synthesizing various heterocyclic compounds, including oxazolo[2,3-b]quinazolin-5-one and [1,3]oxazino[2,3-b]quinazolin-6-one, demonstrating the versatility of synthetic approaches for complex molecules similar to the compound of interest (Chern et al., 1988).
Potential Biological Activities
- Antimicrobial Agents : Novel 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, have been evaluated for their antimicrobial activities against a range of pathogens. This indicates a potential research application of similar compounds in developing new antimicrobial agents (Pokhodylo et al., 2021).
Computer Prediction of Biological Activities
- Modelling of Biological Activity : A study aimed at modelling the biological activities of triazoloquinazoline derivatives utilized software to predict potential therapeutic applications, such as antineurotic activity, demonstrating the use of computational tools in evaluating the biological relevance of such compounds (Danylchenko et al., 2016).
Synthesis and Evaluation of Analogues
- Development of Antitumor Agents : The synthesis of imidazotetrazines and their evaluation as antitumor agents illustrate the process of designing, synthesizing, and assessing the efficacy of novel heterocyclic compounds, relevant to exploring the anticancer potential of related molecules (Stevens et al., 1984).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and other intermolecular forces . The presence of multiple functional groups in the compound could allow for diverse interactions with target proteins or enzymes, potentially leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways and have diverse downstream effects.
Result of Action
Based on the biological activities of similar compounds, it could potentially induce apoptosis, inhibit inflammation, suppress viral replication, neutralize reactive oxygen species, inhibit microbial growth, inhibit tubercular bacteria, regulate blood glucose levels, inhibit malarial parasites, inhibit cholinesterase, and more .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-amino-2-oxoethyl)-N-(2-methylpropyl)-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4/c1-4-7-23-17(28)13-6-5-12(16(27)21-9-11(2)3)8-14(13)25-18(23)22-24(19(25)29)10-15(20)26/h4-6,8,11H,1,7,9-10H2,2-3H3,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPZDVPZKRANGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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